molecular formula C12H14O3 B13831890 Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)

Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)

Cat. No.: B13831890
M. Wt: 206.24 g/mol
InChI Key: UJCQNBYEXQZIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) is an organic compound with the molecular formula C12H14O3 It is known for its unique chemical structure, which includes an oxirane ring (a three-membered cyclic ether) attached to an ethyl and phenyl group, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) typically involves the reaction of 3-ethyl-3-phenyl-oxirane with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-ethyl-3-phenyl-oxirane} + \text{acetic anhydride} \rightarrow \text{Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other cellular components. This reactivity underlies its potential biological activities, such as antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Oxiranol,3-ethyl-3-phenyl-,propionate: Similar structure but with a propionate group instead of an acetate group.

    Oxiranol,3-ethyl-3-phenyl-,butyrate: Similar structure but with a butyrate group instead of an acetate group.

    Oxiranol,3-ethyl-3-phenyl-,formate: Similar structure but with a formate group instead of an acetate group.

Uniqueness

Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the acetate group makes it more reactive in nucleophilic substitution reactions compared to its analogs with longer-chain carboxylate groups.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(3-ethyl-3-phenyloxiran-2-yl) acetate

InChI

InChI=1S/C12H14O3/c1-3-12(10-7-5-4-6-8-10)11(15-12)14-9(2)13/h4-8,11H,3H2,1-2H3

InChI Key

UJCQNBYEXQZIAD-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)OC(=O)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.